N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4/c1-28-18-9-5-15(13-19(18)29-2)21(27)23-11-12-25-20(26)10-8-17(24-25)14-3-6-16(22)7-4-14/h3-10,13H,11-12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNVILCYTNJMRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the pyridazinone intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine or pyridine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the carbonyl groups in the pyridazinone ring can yield corresponding alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
Medically, the compound is investigated for its potential therapeutic effects. Its structure suggests it could act as an inhibitor of specific enzymes or receptors, making it a potential candidate for the treatment of diseases such as cancer or neurodegenerative disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The fluorophenyl group and the pyridazinone ring are likely involved in binding to active sites of enzymes or receptors, inhibiting their activity. The dimethoxybenzamide moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues on Pyridazinone-Benzamide Scaffolds
The closest analogue is (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (Compound (S)-17b, ). Both compounds share:
- A pyridazinone core critical for binding to biological targets (e.g., HDAC isoforms).
- A benzamide group linked via an ethyl chain.
- Fluorine substituents , which enhance metabolic stability and bioavailability.
Key Differences:
Implications of Structural Variations:
Substituent Effects on Target Binding: The 3,4-dimethoxybenzamide in the target compound may reduce HDAC affinity compared to (S)-17b’s 2-amino-4-fluorophenyl group, which enables hydrogen bonding and electrostatic interactions with HDAC catalytic sites . The dimethylaminomethyl group on (S)-17b’s pyridazinone enhances solubility and possibly target selectivity, whereas the target compound’s 4-fluorophenyl group prioritizes hydrophobic interactions.
Pharmacokinetics: (S)-17b’s dimethylamino group improves water solubility, contributing to its oral bioavailability (F = 45% in mice).
Heterocyclic Analogues with Divergent Cores
Benzo[b][1,4]oxazin Derivatives ()
These compounds replace pyridazinone with a benzo[b][1,4]oxazin core. While structurally distinct, they share:
- Amide linkages for hydrogen bonding.
- Aromatic substitutions (e.g., fluorophenyl) for target engagement.
Functional Differences :
- compounds were screened for antimicrobial activity, unlike the pyridazinone-benzamide derivatives, which target HDACs. This highlights how core heterocycle choice dictates biological pathways .
Pyrazolo[3,4-d]pyrimidin Derivatives ()
Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide.
Research Findings and Pharmacological Insights
Key Data from (S)-17b ()
- HDAC Inhibition : Potent class I HDAC selectivity (HDAC1/2/3 IC50 < 5 nM).
- Anticancer Activity: Induced G1 cell cycle arrest and apoptosis in SKM-1 cells. Reduced tumor growth by 78% in xenograft models at 50 mg/kg (oral).
- Safety Profile : Low hERG inhibition (IC50 = 34.6 µM) and minimal interspecies metabolic variability.
Hypothesized Profile of the Target Compound
- HDAC Activity: Likely reduced compared to (S)-17b due to lack of amino/fluoro substituents for catalytic site interactions.
- Metabolic Stability : Fluorine and methoxy groups may enhance stability but reduce solubility.
- Therapeutic Potential: Possible applications in diseases where lipophilic agents are advantageous (e.g., CNS disorders).
Biological Activity
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article reviews the compound's structure, synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C18H20FN3O3
- Molecular Weight : 345.37 g/mol
- CAS Number : 1232798-16-1
The compound features a pyridazine ring substituted with a fluorophenyl group, along with a methoxybenzamide moiety. This structural configuration is believed to enhance its biological activity through improved binding affinities to target proteins.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyridazine Ring : Achieved through cyclization reactions involving hydrazine derivatives.
- Electrophilic Aromatic Substitution : Introduction of the fluorophenyl group.
- Amide Bond Formation : Coupling with 3,4-dimethoxybenzoic acid to form the final product.
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of this compound. In vitro assays demonstrated significant inhibitory effects on various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (Liver Cancer) | 1.30 |
| A2780 (Ovarian Cancer) | 0.55 |
| MDA-MB-231 (Breast Cancer) | 0.75 |
The compound exhibited a dose-dependent increase in apoptosis in HepG2 cells, with flow cytometry analyses indicating increased apoptosis rates from 5.83% in untreated cells to 28.83% at higher concentrations .
The mechanism of action appears to involve:
- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have shown selectivity for HDAC isoforms, which are crucial in regulating gene expression related to cell cycle and apoptosis.
- Interference with Cellular Signaling Pathways : The fluorophenyl group may enhance binding affinity to specific receptors or enzymes involved in tumor growth regulation.
Case Studies and Research Findings
- Case Study on HepG2 Cells :
- Combination Therapy :
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Core pyridazinone formation : React 4-fluorophenylhydrazine with maleic anhydride under acidic conditions (e.g., HCl catalysis) to form the pyridazinone ring .
Side-chain introduction : Attach the ethylamine linker via nucleophilic substitution or coupling reagents (e.g., EDC/HOBt) .
Benzamide coupling : React with 3,4-dimethoxybenzoic acid using carbodiimide-mediated amidation .
Key parameters: Solvents (DMF, ethanol), temperature (60–80°C), and purification via column chromatography or recrystallization. Optimize yield (≥70%) by adjusting stoichiometry and catalyst loadings .
Q. Which spectroscopic and computational techniques are recommended for structural validation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the pyridazinone ring (δ 6.5–7.5 ppm for aromatic protons) and methoxy groups (δ 3.8–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <5 ppm error .
- X-ray crystallography : Resolve crystal packing and dihedral angles of the fluorophenyl and benzamide moieties .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictory data in HDAC inhibitory assays involving this compound?
- Methodological Answer : Contradictions in IC50 values may arise from assay variability. Mitigate by:
Orthogonal assays : Use fluorimetric (e.g., Fluor-de-Lys) and Western blot (acetyl-histone H3 detection) to cross-validate inhibition .
Dose-response curves : Test 10 concentrations (0.1–100 µM) in triplicate to ensure reproducibility .
Isoform specificity : Compare inhibition across HDAC isoforms (e.g., HDAC1 vs. HDAC6) using recombinant enzymes .
Example: A study reported IC50 of 34.6 µM for HDAC1 but no activity on HDAC6, highlighting isoform-dependent effects .
Q. What in vivo models are appropriate for evaluating antitumor efficacy, and how do immune-competent vs. deficient models impact results?
- Methodological Answer :
- Xenograft models : Implant SKM-1 (myelodysplastic syndrome) cells subcutaneously in NOD/SCID mice. Monitor tumor volume post-oral administration (e.g., 50 mg/kg daily) .
- Immune-competent models (e.g., C57BL/6) : Assess immune-mediated antitumor effects (e.g., T-cell infiltration) via flow cytometry .
- Thymus-deficient models : Differentiate direct cytotoxic effects from immune-dependent mechanisms. In one study, efficacy dropped by 40% in athymic mice, suggesting immune contribution .
Q. How should metabolic stability and species-specific differences be assessed during preclinical development?
- Methodological Answer :
Hepatocyte incubations : Incubate compound (1–10 µM) with hepatocytes from human, mouse, rat, and dog. Quantify parent compound depletion via LC-MS/MS over 120 minutes .
CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
Pharmacokinetic profiling : In ICR mice, measure Cmax, Tmax, and AUC after single-dose administration. Example: A study reported Tmax = 2 h and bioavailability >60% .
Q. What strategies are effective for elucidating the mechanism of action when structural analogs show divergent biological activities?
- Methodological Answer :
SAR analysis : Compare analogs by modifying substituents (e.g., methoxy vs. ethoxy groups) to identify critical pharmacophores .
Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to HDACs or off-target proteins .
Transcriptomic profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis genes like BAX/BCL-2) .
Data Analysis and Experimental Design
Q. How to design a robust experimental workflow for analyzing apoptosis induction and cell cycle arrest?
- Methodological Answer :
- Flow cytometry : Stain cells with Annexin V/PI for apoptosis and propidium iodide for cell cycle (G1, S, G2/M phases) .
- Western blotting : Detect cleaved caspase-3 (apoptosis) and p21 (cell cycle arrest) .
- Dose-time matrix : Test 24–72 h exposures at 1–50 µM to establish EC50 and time-dependent effects .
Q. What statistical approaches are recommended for handling variability in pharmacokinetic studies?
- Methodological Answer :
- Non-compartmental analysis (NCA) : Calculate AUC0–∞ using linear-up/log-down trapezoidal method .
- Population PK modeling : Use software (e.g., Phoenix WinNonlin) to account for inter-subject variability .
- Bootstrap resampling : Generate 95% confidence intervals for parameters like clearance (CL) and volume of distribution (Vd) .
Safety and Toxicity Profiling
Q. How to assess hERG channel inhibition risk early in development?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
